4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate
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Overview
Description
4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate is a complex organic compound that features both benzothiazole and dinitrobenzoate moieties. Benzothiazole is an aromatic heterocyclic compound known for its diverse applications in medicinal chemistry, while dinitrobenzoate is a derivative of benzoic acid with nitro groups that enhance its reactivity.
Mechanism of Action
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making it a vital structure for the investigation of novel therapeutics . The 2nd position of benzothiazole is the most active site, making 2-arylbenzothiazole a suitable scaffold in pharmaceutical chemistry .
Benzothiazole derivatives have been reported to have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate typically involves the condensation of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring . This is followed by esterification with 3,5-dinitrobenzoic acid under acidic conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Electrophilic substitution reactions may involve reagents like halogens and Lewis acids .
Major Products
The major products formed from these reactions include amine derivatives from reduction and halogenated benzothiazole derivatives from substitution reactions .
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Known for its potent activity against HeLa and MCF-7 cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Shows activity against HeLa cell lines.
Uniqueness
4-(1,3-Benzothiazol-2-yl)butyl 3,5-dinitrobenzoate is unique due to its combination of benzothiazole and dinitrobenzoate moieties, which confer both reactivity and biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butyl 3,5-dinitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c22-18(12-9-13(20(23)24)11-14(10-12)21(25)26)27-8-4-3-7-17-19-15-5-1-2-6-16(15)28-17/h1-2,5-6,9-11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLOBHWCCBCLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCCOC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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